(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid
Overview
Description
(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid is a chemical compound with the molecular formula C7H9N3O4 and a molecular weight of 199.17 g/mol It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
The synthesis of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with chloroacetic acid under basic conditions . The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, leading to the suppression of cell growth and proliferation.
Comparison with Similar Compounds
(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid can be compared with other similar compounds, such as:
3,5-dinitro-1H-pyrazole: This compound has two nitro groups and is used in the synthesis of energetic materials.
3,5-dimethyl-1H-pyrazole: Lacking the nitro group, this compound is less reactive but still useful as a building block in organic synthesis.
4-nitro-1H-pyrazole: This compound has a single nitro group and is studied for its potential biological activities.
Properties
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-4-7(10(13)14)5(2)9(8-4)3-6(11)12/h3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNTYPOJGJVSTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352297 | |
Record name | (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345637-69-6 | |
Record name | 3,5-Dimethyl-4-nitro-1H-pyrazole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345637-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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